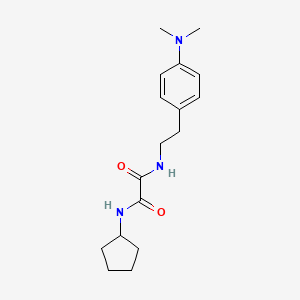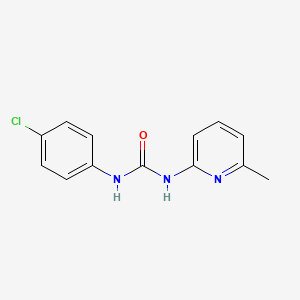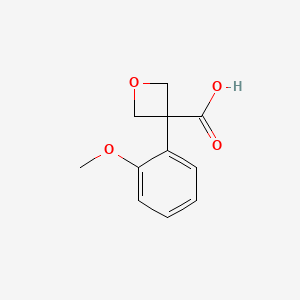
N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide, also known as CX717, is a nootropic drug that has gained attention for its potential cognitive-enhancing effects. It was first synthesized in 1996 by a team of researchers at Cortex Pharmaceuticals, Inc. Since then, CX717 has been the subject of numerous scientific studies, which have investigated its mechanism of action, biochemical and physiological effects, and potential applications in research.
Mecanismo De Acción
The exact mechanism of action of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is not fully understood, but it is thought to work by modulating the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in many aspects of brain function, including learning and memory. N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is thought to enhance the activity of a specific type of glutamate receptor, known as AMPA receptors, which are important for LTP.
Biochemical and Physiological Effects:
N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide has been shown to have a number of biochemical and physiological effects in animal models and in humans. These include increased activity in the prefrontal cortex, enhanced LTP, and improved cognitive performance. N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide has also been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in motivation and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been shown to be effective in improving cognitive performance in animal models and in humans. This makes it a useful tool for investigating the neural mechanisms underlying cognitive function. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to interpret the results of studies using N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide.
Direcciones Futuras
There are a number of future directions for research on N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide. One area of research is in the development of new cognitive-enhancing drugs that are based on the structure of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide. Another area of research is in the investigation of the long-term effects of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide on cognitive function and brain health. Finally, there is a need for further research on the mechanism of action of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide, which could lead to a better understanding of the neural mechanisms underlying cognitive function.
Métodos De Síntesis
N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact details of the synthesis method are proprietary information, but it is known that the final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide has been the subject of numerous scientific studies, which have investigated its potential applications in research. One of the most promising areas of research is in the field of cognitive enhancement. Studies have shown that N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide can improve cognitive performance in animal models and in humans. It has also been shown to enhance long-term potentiation (LTP), a process that is important for memory formation and learning.
Propiedades
IUPAC Name |
N'-cyclopentyl-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-20(2)15-9-7-13(8-10-15)11-12-18-16(21)17(22)19-14-5-3-4-6-14/h7-10,14H,3-6,11-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJKJUWVKHWQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2780766.png)

![Ethyl 2-[[2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2780768.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-[4-(dimethylamino)benzyl]acetamide](/img/structure/B2780769.png)


![(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole](/img/structure/B2780774.png)
![2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2780775.png)

![6-Tert-butyl-2-[1-[2-(3-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2780781.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2780786.png)